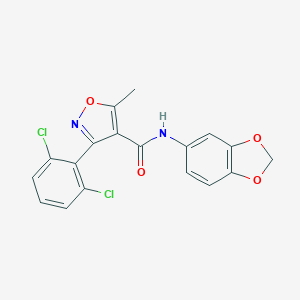
N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide is a complex organic compound that features a benzodioxole ring, a dichlorophenyl group, and an isoxazolecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 2,6-dichlorobenzaldehyde, and 5-methylisoxazole.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.
Purification Techniques: Employing methods like crystallization, chromatography, and recrystallization to achieve high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially using reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: Used in the development of novel polymers and materials with specific electronic properties.
Biology
Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions due to its structural complexity.
Drug Development: Investigated for its potential as a pharmacophore in designing new therapeutic agents.
Medicine
Pharmacology: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Diagnostics: Used in the development of diagnostic tools and imaging agents.
Industry
Manufacturing: Used in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to:
Bind to Active Sites: Inhibit or activate enzymes by fitting into their active sites.
Modulate Pathways: Affect signaling pathways by interacting with receptors or other proteins.
Induce Conformational Changes: Alter the shape and function of target molecules, leading to biological effects.
相似化合物的比较
Similar Compounds
N-(1,3-benzodioxol-5-yl)-3-phenyl-5-methyl-4-isoxazolecarboxamide: Lacks the dichlorophenyl group, which may affect its reactivity and biological activity.
N-(1,3-benzodioxol-5-yl)-3-(2,6-difluorophenyl)-5-methyl-4-isoxazolecarboxamide: Contains fluorine atoms instead of chlorine, potentially altering its chemical properties and interactions.
Uniqueness
Structural Complexity: The presence of both benzodioxole and dichlorophenyl groups provides unique reactivity and interaction profiles.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable tool in synthetic chemistry and drug development.
This detailed overview highlights the significance and potential applications of N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide in multiple scientific and industrial fields
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-9-15(17(22-26-9)16-11(19)3-2-4-12(16)20)18(23)21-10-5-6-13-14(7-10)25-8-24-13/h2-7H,8H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPGSHJEQJSHAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5E)-5-{4-[ethyl(methyl)amino]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B447946.png)
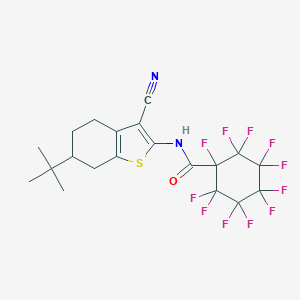
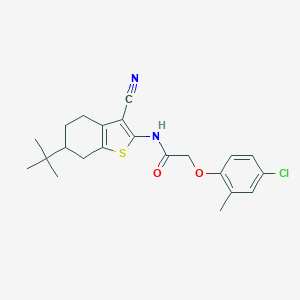
![Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447951.png)
![Isopropyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447952.png)
![5-[(5-Methyl-2-furyl)methylene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447954.png)
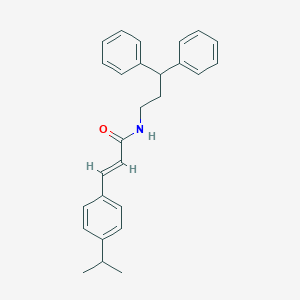
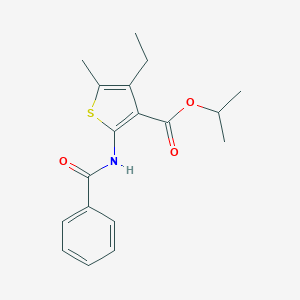
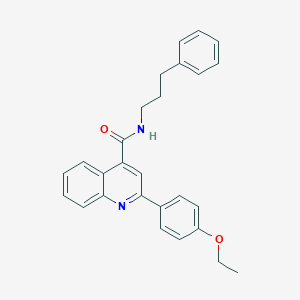
![2-{[3-(2,4-Dichlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B447962.png)
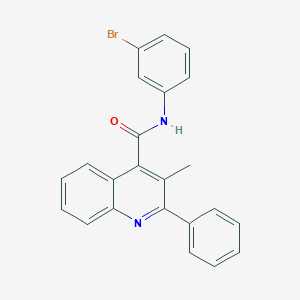
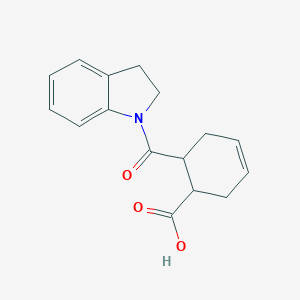
![5-(3-{5-Nitro-2-furyl}-2-propenylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447965.png)
![ETHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B447969.png)
